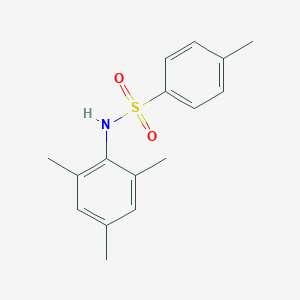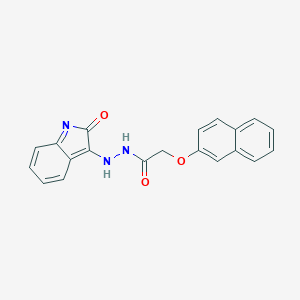![molecular formula C16H18N2O3S B230179 N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide, commonly known as DASA-58, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a small molecule inhibitor of the protein kinase D (PKD), a family of serine/threonine kinases that play a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis.
Mécanisme D'action
DASA-58 inhibits N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide by binding to its ATP-binding site, thereby preventing its activation and downstream signaling. N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide is known to regulate various cellular processes such as cell proliferation, differentiation, and apoptosis by phosphorylating its downstream targets. Inhibition of N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide by DASA-58 leads to the inhibition of these cellular processes and induction of apoptosis.
Biochemical and Physiological Effects
DASA-58 has been shown to have various biochemical and physiological effects. In cancer cells, DASA-58 induces apoptosis and inhibits cell proliferation by inhibiting N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide signaling. Inflammatory cells, DASA-58 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, DASA-58 has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
DASA-58 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. Additionally, DASA-58 has been extensively studied in various in vitro and in vivo models, making it a reliable tool for studying N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide signaling. However, DASA-58 has some limitations, such as its potential off-target effects and lack of selectivity for different N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide isoforms.
Orientations Futures
For the study of DASA-58 include the development of more selective inhibitors and exploring its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of DASA-58 involves a multistep process that starts with the reaction of 2,5-dimethylphenylsulfonyl chloride with 4-aminophenylacetic acid to form N-(4-aminophenyl)acetamide. This intermediate is then reacted with N-chlorosuccinimide and triethylamine to form N-(4-chlorophenyl)acetamide. Finally, the reaction of N-(4-chlorophenyl)acetamide with 2,5-dimethylphenylsulfonamide in the presence of potassium carbonate and copper powder yields DASA-58.
Applications De Recherche Scientifique
DASA-58 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and inflammatory disorders. N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide is known to play a crucial role in the progression of cancer by promoting cell proliferation and survival. Inhibition of N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide by DASA-58 has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. Additionally, DASA-58 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide |
|---|---|
Formule moléculaire |
C16H18N2O3S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-[4-[(2,5-dimethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-5-12(2)16(10-11)22(20,21)18-15-8-6-14(7-9-15)17-13(3)19/h4-10,18H,1-3H3,(H,17,19) |
Clé InChI |
HFECCWUBPKTUMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



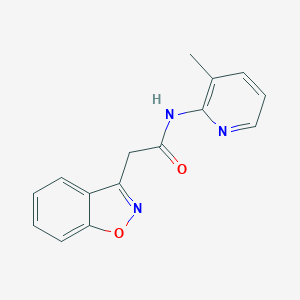
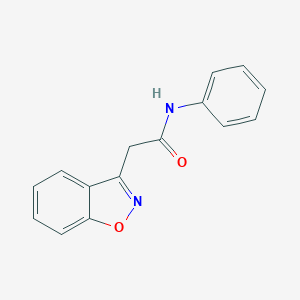
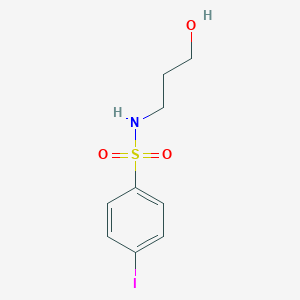
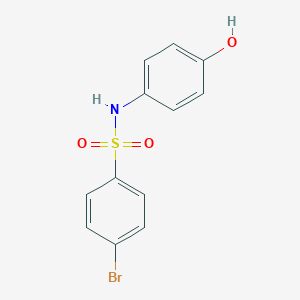
![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
